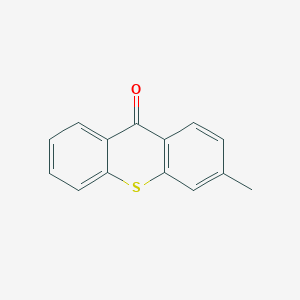
3-Methylthioxanthone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylthioxanthone is a useful research compound. Its molecular formula is C14H10OS and its molecular weight is 226.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photochemical Applications
3-Methylthioxanthone is widely recognized for its role as a photoinitiator in polymerization processes. Photoinitiators are substances that absorb light and initiate chemical reactions, making them crucial in the production of coatings, inks, and adhesives.
- Mechanism : Upon exposure to UV light, this compound generates free radicals that initiate the polymerization of monomers into polymers. This property is particularly useful in formulating UV-cured coatings and inks.
- Case Study : In a study published in the Journal of Photochemistry and Photobiology, researchers demonstrated that formulations containing this compound exhibited enhanced curing speed and improved mechanical properties compared to traditional photoinitiators .
Biological Applications
The compound has also been explored for its potential biological applications, particularly in the field of photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents activated by light to produce reactive oxygen species that can destroy cancer cells.
- Mechanism : this compound can be used as a photosensitizer due to its ability to generate singlet oxygen upon light activation, which is effective against various types of cancer cells.
- Case Study : In vitro studies have shown that this compound significantly enhances the cytotoxic effects of PDT on human cancer cell lines, suggesting its potential as an adjuvant treatment in oncology .
Environmental Applications
Another area of application for this compound is in environmental science, particularly in the degradation of pollutants through photocatalytic processes.
- Mechanism : The compound can be utilized in conjunction with semiconductor materials to enhance the degradation of organic pollutants under UV light irradiation.
- Case Study : Research conducted at an environmental science institute demonstrated that incorporating this compound into photocatalytic systems increased the degradation rate of phenolic compounds by up to 50%, highlighting its efficacy as an additive in environmental remediation strategies .
Material Science Applications
In material science, this compound is being investigated for its role in developing advanced materials with specific optical properties.
- Mechanism : The compound's ability to absorb UV light makes it suitable for applications in creating UV-blocking materials or as a dye in various polymer matrices.
- Case Study : A recent study focused on incorporating this compound into polymer blends showed significant improvements in thermal stability and UV resistance, making it a promising candidate for outdoor applications .
Summary Table of Applications
属性
CAS 编号 |
84964-63-6 |
|---|---|
分子式 |
C14H10OS |
分子量 |
226.30 g/mol |
IUPAC 名称 |
3-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H10OS/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3 |
InChI 键 |
BQFSURDUHGBXFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















